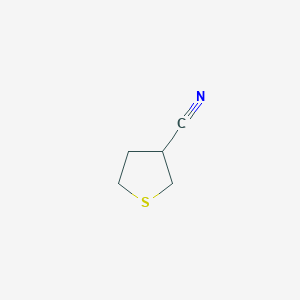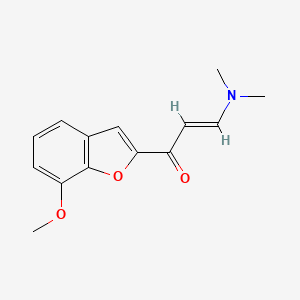![molecular formula C9H12N2O3S B2620072 2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1239728-67-6](/img/structure/B2620072.png)
2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid, also known as OTCA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. OTCA is a thiazole derivative that has been synthesized using different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
The mechanism of action of 2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid has also been shown to inhibit the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. 2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid has been shown to inhibit the production of certain cytokines and chemokines that are involved in inflammation, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid has also been shown to inhibit the growth and proliferation of certain cancer cells, such as breast cancer cells and lung cancer cells.
Advantages And Limitations For Lab Experiments
2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, there are also some limitations to its use, such as its limited solubility in water and its potential for non-specific binding to proteins.
Future Directions
There are several future directions for the study of 2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as materials science and environmental science, and the exploration of its mechanism of action and potential targets for drug development. Additionally, the use of 2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid in combination with other compounds, such as chemotherapy drugs, may enhance its anti-tumor effects and reduce the potential for drug resistance.
Synthesis Methods
2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid has been synthesized using various methods, including the reaction of 2-aminothiazole with 2-bromoacetic acid, followed by the reaction of the resulting intermediate with oxirane. Another method involves the reaction of 2-aminothiazole with chloroacetic acid, followed by the reaction of the resulting intermediate with ethylene oxide. The reaction of 2-aminothiazole with 2-(bromomethyl)oxolane has also been used to synthesize 2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid.
Scientific Research Applications
2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid has been studied for its anti-inflammatory and anti-tumor properties. In agriculture, 2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid has been studied for its potential use as a herbicide. In materials science, 2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid has been studied for its potential use as a building block for the synthesis of functional materials.
properties
IUPAC Name |
2-(oxolan-2-ylmethylamino)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c12-8(13)7-5-15-9(11-7)10-4-6-2-1-3-14-6/h5-6H,1-4H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLFWBWIRRPFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2619991.png)
![Tert-butyl (2S)-2-[4-[(2-chloroacetyl)amino]piperidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B2619992.png)

![4-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B2619994.png)
![benzo[d]thiazol-2-yl(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone](/img/structure/B2619996.png)


![1-(2-((3-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2620001.png)
![N-(2,3-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2620003.png)


![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2620007.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2620009.png)